The primary application of 1-(2-Fluorobenzyl)-4-(3-methoxyphenyl)piperazine explored in the provided research is as a potential antipsychotic agent. A study by Gackenheimer et al. [ [] https://www.semanticscholar.org/paper/774929bdf3ee6b22d128b8be3ba9f3e13cbe1864 ] investigated a series of 3-substituted-6-fluoro-1,2-benzisoxazoles, including 1-(2-Fluorobenzyl)-4-(3-methoxyphenyl)piperazine (referred to as HRP 392 in the study). They found that this compound exhibited potent antipsychotic-like activity in preclinical models, specifically in tests measuring apomorphine-induced climbing behavior and spiroperidol binding. These findings suggest that 1-(2-Fluorobenzyl)-4-(3-methoxyphenyl)piperazine may possess antipsychotic properties and could potentially be developed as a therapeutic agent for schizophrenia or other psychotic disorders. Further research is needed to fully elucidate its mechanism of action, efficacy, and safety profile.
CAS No.: 125-66-6
CAS No.: 1587-20-8
CAS No.: 75-09-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2